molecular formula C16H16N4O2 B2583419 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 842968-01-8

1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2583419
CAS No.: 842968-01-8
M. Wt: 296.33
InChI Key: YKUKSYDRKZADDR-UHFFFAOYSA-N
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Description

1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzofuropyrimidine core fused to a piperidine ring bearing a carboxamide group at the 4-position. Its molecular formula is C₂₀H₂₂N₄O₂, with a molecular weight of 350.4 g/mol and a purity ≥95% .

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-15(21)10-5-7-20(8-6-10)16-14-13(18-9-19-16)11-3-1-2-4-12(11)22-14/h1-4,9-10H,5-8H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUKSYDRKZADDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One efficient method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.

    Reagents and Conditions: Common reagents include sodium ethoxide, K2CO3, and various alcohols and phenols.

    Major Products: The major products depend on the specific reactions but often include modified benzofuro[3,2-d]pyrimidine derivatives with enhanced biological activity.

Scientific Research Applications

1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor, binding to the active sites of these enzymes and preventing their normal function. This inhibition can lead to the suppression of cancer cell growth and proliferation by disrupting key signaling pathways .

Comparison with Similar Compounds

Key Findings :

  • The cyclopropylmethyl derivative (CAS 1112292-71-3) retains the core structure but modifies the carboxamide side chain to improve membrane permeability. However, its discontinuation suggests issues in stability or efficacy .
  • The 4-propoxybenzyl analog (CAS 1112293-00-1) introduces an aromatic ether group, which may enhance target binding but reduce metabolic stability .

Compounds with Benzofuropyrimidine Cores in Kinase Inhibition

Compound Name Structure Target Kinase IC₅₀/Potency Reference
XL413 8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one Cdc7 <10 nM
AZD5363 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]piperidine-4-carboxamide Akt1/Akt2/Akt3 3–8 nM

Key Findings :

  • XL413 shares the benzofuropyrimidine scaffold but replaces the piperidine-carboxamide with a pyrrolidine group. It exhibits high potency against Cdc7 kinase, a target in cancer therapy, highlighting the scaffold’s versatility .
  • AZD5363, a clinical-stage Akt inhibitor, demonstrates that piperidine-carboxamide derivatives can achieve nanomolar potency when paired with optimized substituents .

Piperidine-Carboxamide Derivatives in Antiviral Research

Compound Name Target Activity Reference
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide SARS-CoV-2 Moderate inhibition

Key Findings :

    Biological Activity

    1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, with a molecular weight of 296.33 g/mol. Its unique structure combines a benzofuro-pyrimidine core with a piperidine ring, which contributes to its biological properties.

    Research indicates that this compound acts primarily as an inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is implicated in various cancers and plays a crucial role in cell proliferation and survival. In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM .

    Biological Activity Overview

    The biological activities associated with this compound include:

    • Anticancer Activity : The compound has shown promising results in inhibiting tumor cell growth and metastasis. In particular, it has been effective against various cancer cell lines while exhibiting limited effects on non-cancerous cells .
    • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial for treating neurodegenerative diseases .

    Pharmacokinetics

    The pharmacokinetic profile of this compound indicates favorable oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg). Importantly, it does not inhibit cytochrome P450 enzymes at concentrations below 10 μM, suggesting a low likelihood of drug-drug interactions .

    Comparative Analysis with Similar Compounds

    The following table summarizes the biological activities of structurally similar compounds:

    Compound NameStructure FeaturesBiological Activity
    6-anilinopyrimidine-4-carboxylic acidAniline and pyrimidine structurePotential anti-cancer activity
    1-benzofuro[3,2-d]pyrimidin-4-oneSimilar core structure without piperidineAntimicrobial properties
    N-(4-chlorophenyl)ethyl piperidin-4-carboxamideShares piperidine and chlorophenyl groupsAnalgesic effects

    Case Studies

    • Inhibition Studies : A study involving MDA-MB-231 cells demonstrated that treatment with the compound inhibited lung metastasis more effectively than the known compound TAE226, indicating its potential as a therapeutic agent against aggressive cancers .
    • Toxicity Assessment : In vivo toxicity studies in Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, supporting the safety profile of the compound .
    • Selectivity Index : The compound exhibited a selectivity index significantly favoring cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

    Q & A

    Q. Basic

    • Use co-solvents (e.g., DMSO/PEG mixtures) for in vitro assays.
    • Salt formation (e.g., hydrochloride salts) enhances aqueous solubility .
      Advanced
      Modify the piperidine carboxamide moiety with hydrophilic substituents (e.g., hydroxyl groups) or employ prodrug strategies. For example, trifluoromethyl-pyridine derivatives exhibit improved solubility due to balanced lipophilicity .

    What analytical techniques are critical for assessing purity and stability under varying conditions?

    Q. Basic

    • HPLC : Monitor degradation products using C18 columns and UV detection.
    • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .
      Advanced
      High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, COSY) detect trace impurities and confirm batch-to-batch consistency. Accelerated stability studies (40°C/75% RH) identify degradation pathways .

    How can safety protocols be designed for handling this compound in laboratory settings?

    Q. Basic

    • Follow GHS guidelines: Use PPE (gloves, goggles), and store in airtight containers at 2–8°C.
    • Refer to safety codes (e.g., P301-P390 for spill management) and ensure fume hood usage during synthesis .

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